molecular formula C14H12N2O2S B3002511 1-(Thiophene-2-carbonyl)indoline-2-carboxamide CAS No. 1101627-98-8

1-(Thiophene-2-carbonyl)indoline-2-carboxamide

Cat. No.: B3002511
CAS No.: 1101627-98-8
M. Wt: 272.32
InChI Key: UXOQQQPUZPYDGQ-UHFFFAOYSA-N
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Description

1-(Thiophene-2-carbonyl)indoline-2-carboxamide is a compound that features both indoline and thiophene moieties Indoline is a bicyclic structure containing a benzene ring fused to a pyrrole ring, while thiophene is a five-membered ring containing sulfur

Scientific Research Applications

1-(Thiophene-2-carbonyl)indoline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

Indole derivatives have been found to inhibit various enzymes and proteins, which in many cases, inhibits their activity .

Future Directions

There is potential for the development of more potent pharmaceutical agents carrying thiophene/furan carbocamide moieties . The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophene-2-carbonyl)indoline-2-carboxamide typically involves the reaction of indoline-2-carboxylic acid with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophene-2-carbonyl)indoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-(Thiophene-2-carbonyl)indoline-3-carboxamide: Similar structure but with the carbonyl group at a different position.

    1-(Furan-2-carbonyl)indoline-2-carboxamide: Contains a furan ring instead of a thiophene ring.

    1-(Thiophene-2-carbonyl)indole-2-carboxamide: Contains an indole ring instead of an indoline ring.

Uniqueness

1-(Thiophene-2-carbonyl)indoline-2-carboxamide is unique due to the presence of both indoline and thiophene moieties, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(thiophene-2-carbonyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c15-13(17)11-8-9-4-1-2-5-10(9)16(11)14(18)12-6-3-7-19-12/h1-7,11H,8H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOQQQPUZPYDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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